molecular formula C18H20N2O3 B267088 4-[(phenoxyacetyl)amino]-N-propylbenzamide

4-[(phenoxyacetyl)amino]-N-propylbenzamide

Cat. No. B267088
M. Wt: 312.4 g/mol
InChI Key: KJBVYHHLVTURQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(Phenoxyacetyl)amino]-N-propylbenzamide, also known as PAPB, is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. PAPB is a small molecule that belongs to the class of benzamide derivatives and has been studied for its ability to modulate various biological processes.

Mechanism of Action

4-[(phenoxyacetyl)amino]-N-propylbenzamide exerts its biological effects by modulating the activity of various molecular targets. It has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. 4-[(phenoxyacetyl)amino]-N-propylbenzamide has also been shown to inhibit the activity of the protein kinase C (PKC) pathway, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
4-[(phenoxyacetyl)amino]-N-propylbenzamide has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. 4-[(phenoxyacetyl)amino]-N-propylbenzamide has also been shown to inhibit the growth and proliferation of cancer cells and to protect neurons from oxidative stress-induced damage.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 4-[(phenoxyacetyl)amino]-N-propylbenzamide in lab experiments is its high potency and selectivity for its molecular targets. 4-[(phenoxyacetyl)amino]-N-propylbenzamide is also relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one of the limitations of using 4-[(phenoxyacetyl)amino]-N-propylbenzamide is its relatively short half-life, which can make it difficult to study its long-term effects.

Future Directions

There are several future directions for research on 4-[(phenoxyacetyl)amino]-N-propylbenzamide. One area of interest is the potential use of 4-[(phenoxyacetyl)amino]-N-propylbenzamide in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to explore the potential use of 4-[(phenoxyacetyl)amino]-N-propylbenzamide in the treatment of cancer and inflammatory disorders. Finally, more studies are needed to investigate the long-term effects of 4-[(phenoxyacetyl)amino]-N-propylbenzamide and to optimize its pharmacokinetic properties for clinical use.

Synthesis Methods

4-[(phenoxyacetyl)amino]-N-propylbenzamide can be synthesized through a multi-step process that involves the reaction of phenoxyacetic acid with propylamine, followed by the coupling of the resulting product with 4-aminobenzamide. The final product is obtained through purification and crystallization.

Scientific Research Applications

4-[(phenoxyacetyl)amino]-N-propylbenzamide has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to exhibit anti-inflammatory, anti-tumor, and neuroprotective properties. 4-[(phenoxyacetyl)amino]-N-propylbenzamide has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

properties

Product Name

4-[(phenoxyacetyl)amino]-N-propylbenzamide

Molecular Formula

C18H20N2O3

Molecular Weight

312.4 g/mol

IUPAC Name

4-[(2-phenoxyacetyl)amino]-N-propylbenzamide

InChI

InChI=1S/C18H20N2O3/c1-2-12-19-18(22)14-8-10-15(11-9-14)20-17(21)13-23-16-6-4-3-5-7-16/h3-11H,2,12-13H2,1H3,(H,19,22)(H,20,21)

InChI Key

KJBVYHHLVTURQI-UHFFFAOYSA-N

SMILES

CCCNC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2

Canonical SMILES

CCCNC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2

Origin of Product

United States

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